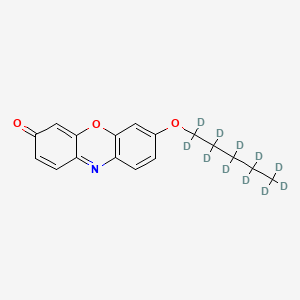
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with amino and cyano groups, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group, yielding diamino derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 4-Cyano-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both amino and cyano groups on the pyrazole ring, along with an acetic acid moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
156045-12-4 |
|---|---|
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 |
Nombre IUPAC |
2-(3-amino-4-cyanopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H6N4O2/c7-1-4-2-10(3-5(11)12)9-6(4)8/h2H,3H2,(H2,8,9)(H,11,12) |
Clave InChI |
ANTGEQXFHIBCHB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN1CC(=O)O)N)C#N |
Sinónimos |
1H-Pyrazole-1-aceticacid,3-amino-4-cyano-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)



![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)



![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)


